6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime
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Overview
Description
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves several steps. The primary method includes the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted oxime compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the extraction and separation of metals, such as indium and gallium, from industrial waste .
Mechanism of Action
The mechanism of action of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, facilitating their extraction and separation. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially inhibiting microbial growth and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Diethyl-7-hydroxy-6-dodecanone oxime
- (2-Hydroxy-5-nonylphenyl)phenylmethanone oxime
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
Uniqueness
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .
Properties
CAS No. |
39453-37-7 |
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Molecular Formula |
C22H29NO2.C16H33NO2 C38H62N2O4 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol;2-[4-[(Z)-hydroxyiminomethyl]phenyl]-5-nonylphenol |
InChI |
InChI=1S/C22H29NO2.C16H33NO2/c1-2-3-4-5-6-7-8-9-18-12-15-21(22(24)16-18)20-13-10-19(11-14-20)17-23-25;1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h10-17,24-25H,2-9H2,1H3;13-14,16,18-19H,5-12H2,1-4H3/b23-17-;17-15+ |
InChI Key |
BSRKJFGTFRITNT-AYFQBXJRSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)/C=N\O)O.CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C=NO)O.CCCCC(CC)C(C(=NO)C(CC)CCCC)O |
Origin of Product |
United States |
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